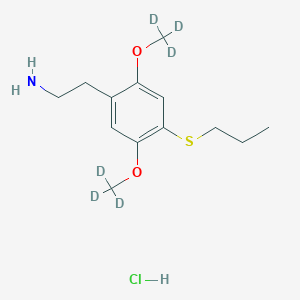
2,5-(Dimethoxy-d6)-4-(propylsulfanyl)phenethylamine Hydrochloride
Übersicht
Beschreibung
2,5-(Dimethoxy-d6)-4-(propylsulfanyl)phenethylamine Hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as 2C-P, a member of the 2C family of phenethylamines. 2C-P is a potent psychoactive substance that has been used as a recreational drug. However,
Wirkmechanismus
The mechanism of action of 2C-P involves the activation of serotonin receptors in the brain. This activation leads to the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the psychoactive effects of the compound. The exact mechanism of action of 2C-P is still not fully understood and requires further research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2C-P are similar to other psychedelics, such as LSD and psilocybin. The compound has been found to cause alterations in perception, mood, and thought processes. It can also cause changes in heart rate, blood pressure, and body temperature. These effects are believed to be due to the compound's interaction with serotonin receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2C-P in lab experiments is its potency. The compound is highly potent, which means that small doses can produce significant effects. This makes it useful for studying the mechanisms of action of psychedelics. However, one limitation of using 2C-P is its potential for abuse. The compound has been used as a recreational drug, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on 2C-P. One area of interest is its potential therapeutic applications. The compound has been found to have antidepressant and anxiolytic effects in animal studies, which suggests that it may have potential as a treatment for mental health disorders. Another area of interest is its interaction with other drugs. Studies have shown that 2C-P can interact with other substances, such as MDMA, which can lead to dangerous effects. Further research is needed to understand the potential risks and benefits of using 2C-P in combination with other drugs.
Conclusion:
In conclusion, 2,5-(Dimethoxy-d6)-4-(propylsulfanyl)phenethylamine Hydrochloride, also known as 2C-P, is a potent psychoactive substance that has potential applications in scientific research. The compound has been found to have high affinity for serotonin receptors, and its mechanism of action is still not fully understood. While there are advantages to using 2C-P in lab experiments, there are also limitations due to its potential for abuse. Future research on 2C-P should focus on its potential therapeutic applications and its interaction with other drugs.
Wissenschaftliche Forschungsanwendungen
2C-P has been used in various scientific research studies to investigate its mechanism of action and physiological effects. The compound has been found to have a high affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. This receptor binding activity is believed to be responsible for the psychoactive effects of 2C-P.
Eigenschaften
IUPAC Name |
2-[4-propylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S.ClH/c1-4-7-17-13-9-11(15-2)10(5-6-14)8-12(13)16-3;/h8-9H,4-7,14H2,1-3H3;1H/i2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZKNSBEESCMGM-HVTBMTIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C=C(C(=C1)OC)CCN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1CCN)OC([2H])([2H])[2H])SCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60582559 | |
| Record name | 2-{2,5-Bis[(~2~H_3_)methyloxy]-4-(propylsulfanyl)phenyl}ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951400-19-4 | |
| Record name | 2-{2,5-Bis[(~2~H_3_)methyloxy]-4-(propylsulfanyl)phenyl}ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



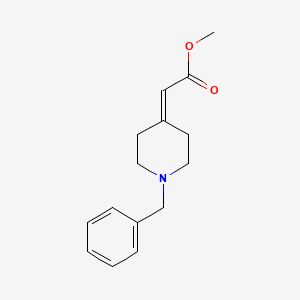
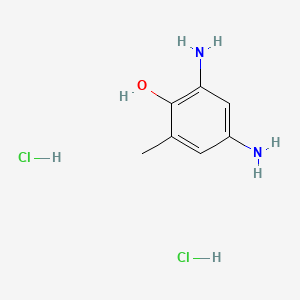
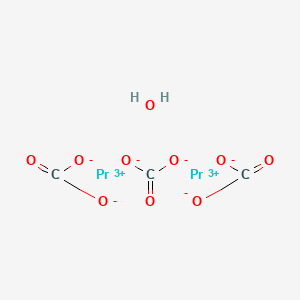

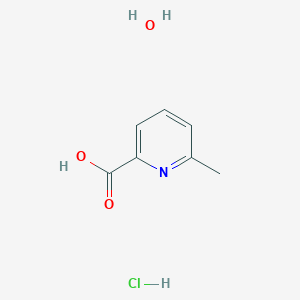
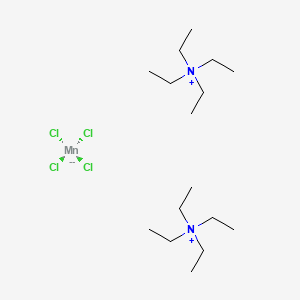
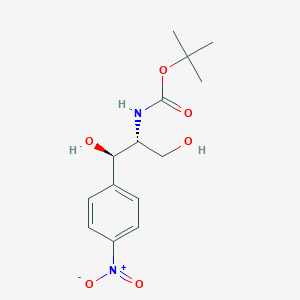

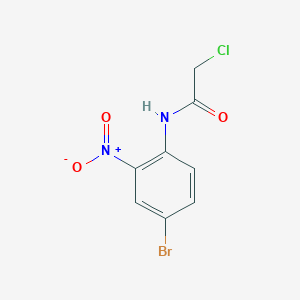
![4-[1-Cyano-2-(4-cyanophenyl)ethyl]benzonitrile](/img/structure/B1612610.png)
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1612611.png)


